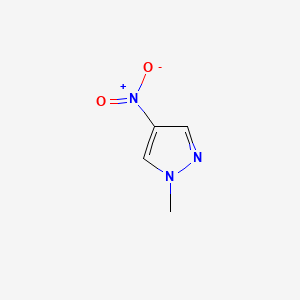

1-Methyl-4-nitro-1H-pyrazole

Description

Properties

IUPAC Name |

1-methyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-6-3-4(2-5-6)7(8)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVJIVYLYOVBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60192990 | |

| Record name | Pyrazole, 1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3994-50-1 | |

| Record name | 1-Methyl-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3994-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 1-methyl-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003994501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60192990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview

The most straightforward approach to synthesize 1-Methyl-4-nitro-1H-pyrazole is the direct nitration of 1-methylpyrazole using nitrating acids. This method exploits the electrophilic substitution reaction where the nitro group is introduced at the 4-position of the pyrazole ring.

Reaction Conditions

- Reagents: Concentrated nitric acid and sulfuric acid mixture (nitrating acid).

- Temperature: Typically controlled between 40°C to 100°C depending on scale and desired selectivity.

- Time: Several hours (e.g., 5-16 hours) to ensure complete nitration.

- Workup: The reaction mixture is poured into ice water to precipitate the product, followed by filtration and recrystallization.

Example from Patent Literature

- Heating 1-methylpyrazole with nitrating acid at 120°C for 5 hours yields 1-methyl-4-nitro-pyrazole with a melting point of 91-92°C.

- The product is isolated by cooling, filtration, and washing to obtain a pure compound.

Preparation via Hydrolysis of 1-Methyl-4-nitro-5-hydroxypyridazone

Method Overview

An alternative synthetic route involves the hydrolysis of 1-methyl-4-nitro-5-hydroxypyridazone derivatives under acidic conditions to yield this compound.

Reaction Conditions

- Reagents: 15% hydrochloric acid or 2 N hydrochloric acid.

- Temperature: Heating at 120°C for 5 hours.

- Procedure: The hydroxypyridazone is suspended in acid and heated in a sealed tube under pressure.

- Yield: Approximately 3 parts of 1-methyl-4-nitro-pyrazole obtained from 5 parts of starting material.

- Purification: Cooling, filtration, and washing.

Notes

- This method is useful when starting from hydroxypyridazone intermediates.

- The reaction is conducted under pressure due to elevated temperature and sealed conditions.

Nitration of 1-Methyl-3-substituted Pyrazoles

Method Overview

For derivatives such as 1-methyl-3-propyl-1H-pyrazole, nitration at the 4-position can be achieved by treatment with mixed nitric and sulfuric acids.

Reaction Conditions

- Reagents: Concentrated nitric acid and sulfuric acid.

- Temperature: Heating at 100°C.

- Time: 16 hours.

- Workup: Quenching in ice water, vacuum filtration, and crystallization from acetone.

- Yield: Approximately 79.6%.

Application

- This method is adaptable for various 3-substituted pyrazoles to introduce the nitro group selectively at the 4-position.

Synthetic Route Summary Table

Additional Notes on Preparation and Purification

- Purification: Crystallization from solvents such as acetone or ethanol is commonly employed to obtain high-purity this compound.

- Characterization: Melting point determination (typically 91-92°C for 1-methyl-4-nitro-pyrazole) and spectroscopic methods (NMR, IR) confirm product identity.

- Safety: Nitration reactions require careful temperature control and handling of strong acids under controlled conditions to avoid side reactions and hazards.

Research Findings and Industrial Relevance

- The direct nitration method is well-established and scalable, making it suitable for industrial synthesis with appropriate safety measures.

- Hydrolysis of hydroxypyridazone intermediates offers an alternative route when such intermediates are accessible.

- Optimization of reaction parameters such as temperature, acid concentration, and reaction time can improve yields and selectivity.

- Industrial processes may incorporate continuous flow nitration to enhance safety and efficiency, although detailed industrial protocols are less documented.

Chemical Reactions Analysis

1-Methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, tin(II) chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Energetic Materials

Overview

1-Methyl-4-nitro-1H-pyrazole is recognized for its energetic properties, making it a suitable candidate for use in explosives and propellants. Its structure allows for the formation of derivatives that enhance performance metrics such as stability, sensitivity, and energy output.

Synthesis and Properties

The synthesis of this compound involves straightforward methods, often yielding high purity. The energetic properties of this compound have been compared to traditional explosives like TNT and RDX. A study highlighted that derivatives of this compound exhibited higher densities than TNT, indicating potential for use in high-performance energetic materials .

| Compound | Density (g/cm³) | Application |

|---|---|---|

| This compound | 1.65 | Explosive formulations |

| TNT | 1.63 | Conventional explosives |

| RDX | 1.82 | Military applications |

Pharmaceutical Applications

Drug Development

Research has indicated that pyrazole derivatives, including this compound, exhibit biological activity against various targets. For instance, its derivatives have been studied for their inhibitory effects on monoamine oxidase, which is relevant in neurodegenerative diseases like Parkinson's and Alzheimer's .

Case Study: Neuroprotective Agents

A study demonstrated the selective inhibitory activity of this compound derivatives against monoamine oxidase. This activity suggests potential therapeutic applications in treating neurological disorders .

| Compound | Target Enzyme | IC50 (µM) | Potential Use |

|---|---|---|---|

| This compound | Monoamine oxidase | 5.2 | Neuroprotection |

Agricultural Chemistry

Herbicidal Activity

Research has shown that compounds related to this compound can induce abscission in plants, serving as potential herbicides. For example, studies on similar pyrazole derivatives demonstrated their ability to affect lipid signaling pathways in plants, leading to controlled abscission .

Application in Citrus Cultivation

In citrus farming, compounds derived from pyrazoles have been employed to manage fruit drop effectively. The mechanism involves inducing specific lipid signaling pathways that trigger abscission without harming the overall plant health .

Mechanism of Action

The mechanism of action of 1-Methyl-4-nitro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity .

Comparison with Similar Compounds

Substituent Variations in Nitro-Pyrazoles

The following table compares 1-methyl-4-nitro-1H-pyrazole with analogs differing in substituents, molecular weight, and applications:

Physicochemical Properties

- Solubility: The parent compound’s solubility in toluene and DMF facilitates its use in catalytic reactions . Derivatives with phenoxy or phenyl groups (e.g., 3-(4-chloro-3-methylphenoxy)-1-methyl-4-nitro-1H-pyrazole) exhibit increased lipophilicity, impacting bioavailability .

- Thermal Stability: A derivative, 5.2.1k (structure unspecified), has a melting point of 126–128°C , suggesting nitro-pyrazoles generally possess moderate thermal stability.

Biological Activity

1-Methyl-4-nitro-1H-pyrazole (MNP) is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of MNP, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Pyrazole Compounds

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They have gained attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective effects. Notably, several pyrazole derivatives have been developed into clinically approved drugs, such as celecoxib and phenylbutazone .

MNP has the molecular formula CHNO and a molecular weight of 129.10 g/mol. The presence of a nitro group at the 4-position and a methyl group at the 1-position contributes to its unique reactivity and biological profile.

Anti-inflammatory Activity

MNP has demonstrated significant anti-inflammatory properties in various studies. For instance, it was evaluated alongside other pyrazole derivatives for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, MNP exhibited comparable inhibitory effects to dexamethasone at specific concentrations .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| MNP | 76% | 86% |

| Dexamethasone | 76% | 86% |

Anti-cancer Activity

Recent studies have highlighted the potential of MNP in cancer therapy. It showed promising results against various cancer cell lines, including breast cancer (MCF-7). The compound was found to inhibit cell proliferation with an IC value of 0.08 μM, indicating potent anti-proliferative activity .

Neuroprotective Effects

MNP has also been investigated for its neuroprotective effects. Research indicates that it may act as a monoamine oxidase B (MAO-B) inhibitor, which is beneficial in treating neurodegenerative diseases like Parkinson's disease. Some derivatives of MNP displayed high selectivity and potency against MAO-B with IC values in the nanomolar range .

The biological activities of MNP can be attributed to several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : MNP inhibits the production of pro-inflammatory cytokines by blocking signaling pathways involved in inflammation.

- Cell Cycle Arrest : In cancer cells, MNP induces cell cycle arrest, leading to decreased proliferation.

- MAO-B Inhibition : By inhibiting MAO-B, MNP increases levels of neurotransmitters like dopamine, which may alleviate symptoms in neurodegenerative disorders.

Case Studies

A series of studies have been conducted to evaluate the efficacy and safety profile of MNP:

- Study on Anti-inflammatory Effects : A study involving carrageenan-induced edema in mice demonstrated that MNP significantly reduced swelling compared to control groups .

- Cancer Cell Line Study : In vitro studies on MCF-7 cells showed that treatment with MNP resulted in reduced viability and induced apoptosis .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.